2-氧代佐尼波利特盐酸盐

描述

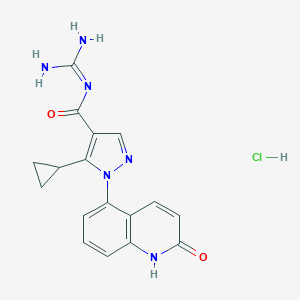

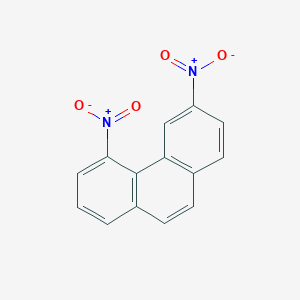

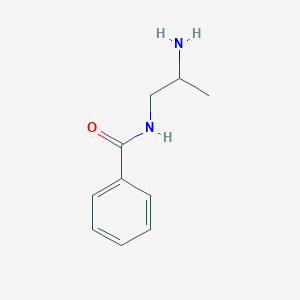

2-Oxo-Zoniporide Hydrochloride is a compound that falls under the category of cardiac drugs and beta blockers . It is available in a neat product format . The compound has a molecular weight of 372.81 and a molecular formula of C17H16N6O2•HCl .

Synthesis Analysis

The synthesis of 2-Oxo-Zoniporide Hydrochloride involves a practical bacterial biotransformation system, ecoAO . This system is a cell paste of MoCo-producing Escherichia coli strain TP1017 expressing human Aldehyde Oxidase (AO). It exhibits specific activity toward known substrates, including zoniporide, which it transforms into 2-oxo-zoniporide .Molecular Structure Analysis

The molecular structure of 2-Oxo-Zoniporide Hydrochloride is represented by the formula C17H16N6O2•HCl . This indicates that the compound contains 17 carbon atoms, 16 hydrogen atoms, 6 nitrogen atoms, 2 oxygen atoms, and one chloride ion .Chemical Reactions Analysis

The ecoAO system is capable of biotransforming known AO-metabolized drugs, including zoniporide, into their respective metabolites . In the case of zoniporide, it is transformed into 2-oxo-zoniporide .Physical And Chemical Properties Analysis

2-Oxo-Zoniporide Hydrochloride is a solid compound . It should be stored at -20° C . The compound has a melting point of >280° C (dec.) .科学研究应用

人皮肤中的醛氧化酶活性

- 研究重点: 研究醛氧化酶 (AO) 在人皮肤中的活性,该酶将佐尼波利特等药物代谢为 2-氧代佐尼波利特。

- 研究结果: 证明了 AO 在人皮肤中的显着活性,表明其在皮肤药物代谢中的作用。

- 相关性: 突出了皮肤代谢佐尼波利特等治疗药物的能力,影响其疗效和安全性。

- 参考文献: (Manevski 等人,2014)。

佐尼波利特在人体内的代谢和排泄

- 研究重点: 研究佐尼波利特在人体内的排泄和代谢,特别是 2-氧代佐尼波利特的形成。

- 研究结果: 确定 2-氧代佐尼波利特是人体内的主要代谢物,表明 AO 在佐尼波利特代谢中起着核心作用。

- 相关性: 提供了对佐尼波利特人类特异性代谢途径的见解。

- 参考文献: (Dalvie 等人,2010)。

结构对佐尼波利特代谢的影响

- 研究重点: 研究结构变化如何影响佐尼波利特的代谢。

- 研究结果: 得出结论,佐尼波利特中的特定结构元素对其 AO 催化的氧化为 2-氧代佐尼波利特至关重要。

- 相关性: 帮助理解佐尼波利特代谢的关键分子相互作用,这可以为药物设计提供信息。

- 参考文献: (Dalvie 等人,2012)。

ecoAO:研究人醛氧化酶在药物代谢中的作用

- 研究重点: 开发一种细菌系统 (ecoAO) 来研究人 AO 在药物代谢中的作用。

- 研究结果: 证明了 ecoAO 在将佐尼波利特等药物代谢为 2-氧代佐尼波利特方面的效用。

- 相关性: 提供了预测药物代谢的实用工具,提高了对佐尼波利特等药物在人体内的理解。

- 参考文献: (Paragas 等人,2017)。

佐尼波利特代谢的种间差异

- 研究重点: 比较不同物种的佐尼波利特代谢。

- 研究结果: 发现不同物种在佐尼波利特代谢方式上存在显着差异,一些物种缺乏将其转化为 2-氧代佐尼波利特的能力。

- 相关性: 提供了对物种对佐尼波利特的特异性反应的见解,这对于佐尼波利特在人类医学和兽医实践中的应用至关重要。

- 参考文献: (Dalvie 等人,2013)。

安全和危害

未来方向

The ecoAO system, which is used in the synthesis of 2-Oxo-Zoniporide Hydrochloride, promises to provide easy access to metabolites with the potential to improve pharmacokinetic clearance predictions and guide drug development . This suggests that 2-Oxo-Zoniporide Hydrochloride and similar compounds could play a significant role in future pharmaceutical research and development.

属性

IUPAC Name |

5-cyclopropyl-N-(diaminomethylidene)-1-(2-oxo-1H-quinolin-5-yl)pyrazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2.ClH/c18-17(19)22-16(25)11-8-20-23(15(11)9-4-5-9)13-3-1-2-12-10(13)6-7-14(24)21-12;/h1-3,6-9H,4-5H2,(H,21,24)(H4,18,19,22,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNQWOPWCHKKNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC(=O)N4)C(=O)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-Zoniporide Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate](/img/structure/B116346.png)